Clausine R

Description

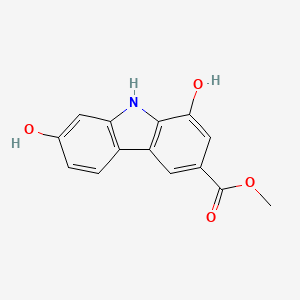

Clausine R is a carbazole alkaloid belonging to the clausine family, which is derived from plants in the Clausena genus (Rutaceae). Carbazole alkaloids are renowned for their diverse bioactivities, including anticancer, antioxidant, and enzyme inhibitory properties, which are influenced by substituent patterns on the carbazole core .

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

methyl 1,7-dihydroxy-9H-carbazole-3-carboxylate |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)7-4-10-9-3-2-8(16)6-11(9)15-13(10)12(17)5-7/h2-6,15-17H,1H3 |

InChI Key |

XCUPFKMNZJDKBY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3)O |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3)O |

Synonyms |

clausine R |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Trends

- Structural-Activity Relationships: Methoxy Groups: Clausine B’s methoxy groups at C6/C8 correlate with reduced PTP1B affinity but enhanced α-glucosidase inhibition compared to clausine analogs with hydroxyl groups . Formyl Groups: Clausine K’s C3 formyl group is critical for tyrosinase inhibition, suggesting that electron-withdrawing substituents enhance enzyme targeting . Phenol vs. Methoxy: Clausine B’s phenol group at C3 likely contributes to its anticancer activity, as phenols are redox-active and can induce apoptosis in cancer cells .

Synthetic Accessibility :

- Bioactivity Gaps: While clausine K excels in tyrosinase inhibition, clausine B and nordentatin dominate in anticancer and antioxidant activities, respectively. This compound’s properties remain speculative but could bridge these roles if it shares hybrid structural features.

Q & A

Basic Research Questions

Q. 1. How can Clausine R be reliably identified and quantified in natural product extracts?

- Methodology : Use hyphenated techniques (e.g., LC-MS/MS or GC-MS) with optimized ionization parameters to distinguish this compound from structurally similar analogs. Validate quantification via calibration curves using authenticated standards, and cross-check with NMR for structural confirmation .

- Key Considerations : Address matrix effects in plant extracts by spiking recovery experiments and adjusting mobile-phase gradients to resolve co-eluting compounds .

Q. 3. What are the optimal synthetic routes for this compound, and how can purity be validated?

- Methodology : Compare yields and stereoselectivity across routes (e.g., Friedel-Crafts alkylation vs. biomimetic synthesis). Use HPLC-DAD-ELSD for purity assessment, complemented by X-ray crystallography to confirm stereochemical fidelity .

- Data Contradictions : Resolve discrepancies in reported yields by replicating conditions (solvent, catalyst loading) and documenting side-product profiles .

Q. 4. How should researchers design in vitro assays to assess this compound’s baseline bioactivity?

- Methodology : Employ dose-response assays (e.g., cell viability, enzyme inhibition) with positive/negative controls. Validate target specificity using siRNA knockdown or competitive binding studies. Report IC50/EC50 values with 95% confidence intervals .

- Pitfalls : Account for solvent interference (e.g., DMSO cytotoxicity) by limiting concentrations to ≤0.1% v/v .

Advanced Research Questions

Q. 5. What mechanistic hypotheses explain this compound’s contradictory bioactivity profiles across studies?

- Methodology : Apply systems biology approaches (e.g., network pharmacology, molecular docking) to identify off-target interactions. Use transcriptomics/proteomics to map pathway modulation in divergent models (e.g., cancer vs. normal cells) .

- Contradiction Analysis : Evaluate if discrepancies arise from assay conditions (e.g., oxygen tension in cell cultures) or compound stability (e.g., light sensitivity) .

Q. 6. How can in vivo pharmacokinetic challenges of this compound be systematically addressed?

- Methodology : Conduct ADMET profiling:

- Absorption : Parallel artificial membrane permeability assay (PAMPA).

- Metabolism : Liver microsome assays with CYP450 isoform-specific inhibitors.

- Toxicity : Zebrafish embryo acute toxicity screening .

- Data Interpretation : Use compartmental modeling (e.g., non-linear mixed-effects) to reconcile interspecies variability .

Q. 7. What strategies resolve structural ambiguity in this compound derivatives with conflicting spectroscopic data?

- Methodology : Combine computational NMR prediction (DFT-based) with advanced experiments (e.g., NOESY, HSQC-TOCSY) to assign stereocenters. Cross-validate with synthetic enantiomers .

- Case Study : Reanalyze disputed configurations by revisiting crystallographic data (e.g., Flack parameter refinement) .

Q. 8. How can researchers establish causal links between this compound’s epigenetic effects and phenotypic outcomes?

- Methodology : Integrate CRISPR-Cas9 gene editing (e.g., histone acetyltransferase knockout) with RNA-seq to isolate compound-specific epigenetic changes. Apply Hill criteria for causality assessment .

- Validation : Use chromatin immunoprecipitation (ChIP-qPCR) to confirm direct binding to regulatory regions .

Methodological Frameworks

- Research Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

- Contradiction Resolution : Apply principal contradiction analysis to prioritize variables (e.g., bioavailability vs. potency) driving conflicting results .

- Data Transparency : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data deposition and stepwise synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.